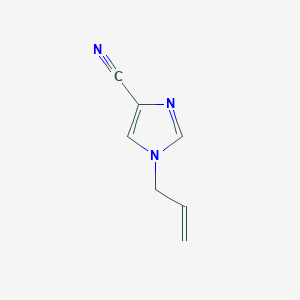
1-Allyl-1H-imidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and a nitrile group at the fourth carbon position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride to form 4-methoximino imidazole, followed by dehydration to yield 1H-imidazole-4-carbonitrile . The allyl group can be introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. The process involves fewer steps, avoids the use of high-temperature and low-temperature equipment, and generates minimal acidic wastewater .
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) with allyl halides.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Allyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Allyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1H-imidazole-4-carbonitrile: Lacks the allyl group but shares the nitrile functionality.
1-Allyl-1H-imidazole: Lacks the nitrile group but shares the allyl functionality.
Uniqueness: 1-Allyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-prop-2-enylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-10-5-7(4-8)9-6-10/h2,5-6H,1,3H2 |
Clave InChI |
MOSJTDGGLNKZGO-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(N=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
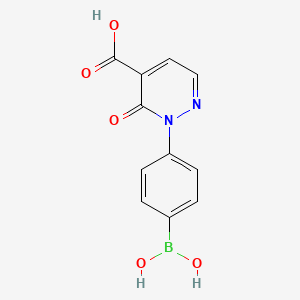
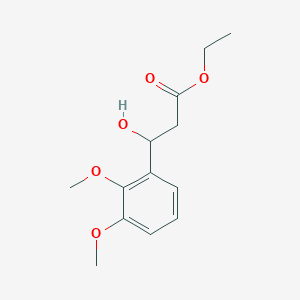

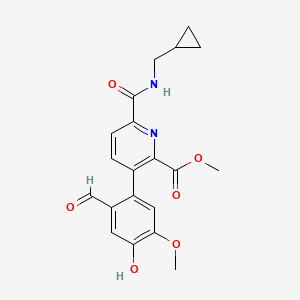
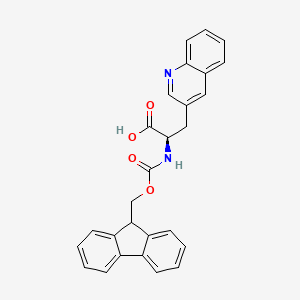
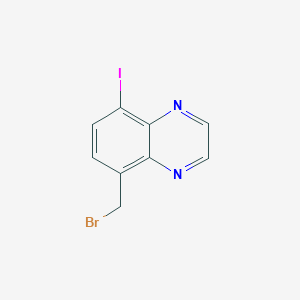
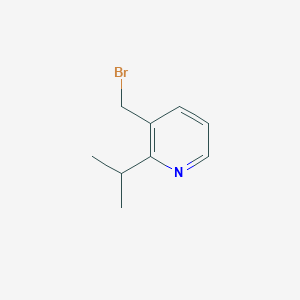
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
